molecular formula C11H21NO4 B1443757 Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1403766-49-3

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1443757
CAS No.: 1403766-49-3
M. Wt: 231.29 g/mol
InChI Key: BZUJNOSCUZJLSA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO4 It is a piperidine derivative that features a tert-butyl ester group, a hydroxymethyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of piperidine derivatives followed by selective functionalization. One common method includes the use of tert-butyl chloroformate to introduce the tert-butyl ester group. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available piperidine derivatives. The process includes protection, functionalization, and deprotection steps under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.

    Reduction: The hydroxyl group can be reduced to form corresponding ethers or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethers or alkanes.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various piperidine-based compounds.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of piperidine-based drugs with biological targets.

Medicine: This compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound features a phenyl group instead of a hydroxymethyl group, leading to different chemical properties and applications.

    Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate:

Uniqueness: Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide versatile functionalization options. The tert-butyl ester group enhances its stability and makes it suitable for various synthetic and research applications.

Biological Activity

Tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 140695-85-8) is a piperidine derivative with significant potential in medicinal chemistry. This compound features a tert-butyl ester group, hydroxymethyl, and hydroxyl functional groups, which contribute to its biological activity. The molecular formula is C11H21NO4C_{11}H_{21}NO_4, and it has a molecular weight of approximately 215.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding facilitated by its hydroxyl and hydroxymethyl groups. The tert-butyl ester enhances the compound's stability and bioavailability, making it an attractive candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). BTK is implicated in the pathogenesis of several diseases, including certain cancers and autoimmune disorders. The inhibition of BTK by this compound suggests potential therapeutic applications in oncology and immunology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological efficacy. The presence of the hydroxymethyl group is significant as it may enhance interactions with biological macromolecules. Comparative studies with similar piperidine derivatives reveal that modifications to the piperidine ring can lead to varied pharmacological profiles.

Compound Name Structure Features Biological Activity
This compoundHydroxymethyl, Hydroxyl, Tert-butyl esterBTK inhibitor
Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylic acidLacks azetidine groupReduced solubility
Tert-butyl 6-piperazin-1-ylpyridazine-3-carboxylateContains piperazine instead of piperidineDifferent pharmacological profile

Case Studies and Research Findings

  • Inhibition of BTK : A study demonstrated that this compound effectively inhibits BTK with an IC50 value comparable to established inhibitors. This positions it as a promising candidate for further development in treating cancers and autoimmune diseases .
  • Toxicity Studies : Preliminary toxicity assessments indicate that this compound has a favorable safety profile in vitro, showing low cytotoxicity against non-cancerous cell lines compared to its potency against cancerous cells. This selectivity is crucial for therapeutic applications .
  • Pharmacokinetics : Research on the pharmacokinetic properties of this compound suggests good absorption and distribution characteristics, which are essential for oral bioavailability. The stability conferred by the tert-butyl group also supports its potential as a drug candidate .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-5-11(15,7-12)8-13/h13,15H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUJNOSCUZJLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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